molecular formula C19H19N3O5S2 B2871354 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide CAS No. 865180-34-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Cat. No. B2871354
CAS RN: 865180-34-3
M. Wt: 433.5
InChI Key: QKJUYJXLNFLAHV-VZCXRCSSSA-N
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Description

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-ylidene core, which is a type of heterocyclic compound containing nitrogen and sulfur in a two-ring system . This core is substituted with an allyl group, a sulfamoyl group, and a dimethoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugated system present in the benzo[d]thiazol-2(3H)-ylidene core . The presence of the allyl group could potentially introduce some stereochemistry, depending on its configuration .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. The allyl group could potentially undergo reactions typical of alkenes, such as addition or oxidation reactions . The sulfamoyl group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfamoyl and dimethoxybenzamide groups could potentially increase its solubility in water .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific molecular targets within the body .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve further pharmacological testing, toxicity studies, and eventually clinical trials .

properties

IUPAC Name

2,6-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-4-10-22-13-9-8-12(29(20,24)25)11-16(13)28-19(22)21-18(23)17-14(26-2)6-5-7-15(17)27-3/h4-9,11H,1,10H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJUYJXLNFLAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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